Cas no 429624-10-2 (1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
![1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester structure](https://ja.kuujia.com/scimg/cas/429624-10-2x500.png)
1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester 化学的及び物理的性質
名前と識別子
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- 1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester
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- インチ: 1S/C18H14ClNO4/c1-23-18(22)13-10-20(15-8-4-2-6-12(13)15)17(21)11-24-16-9-5-3-7-14(16)19/h2-10H,11H2,1H3
- InChIKey: GFYPNMZUKHETNI-UHFFFAOYSA-N
- ほほえんだ: N1(C(COC2=CC=CC=C2Cl)=O)C2=C(C=CC=C2)C(C(OC)=O)=C1
1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A432841-1g |
Methyl 1-(2-(2-chlorophenoxy)acetyl)-1H-indole-3-carboxylate |
429624-10-2 | 97% | 1g |
$490.0 | 2023-03-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1433976-1g |
Methyl 1-(2-(2-chlorophenoxy)acetyl)-1H-indole-3-carboxylate |
429624-10-2 | 97% | 1g |
¥4713.00 | 2024-05-14 | |
Chemenu | CM520071-1g |
Methyl 1-(2-(2-chlorophenoxy)acetyl)-1H-indole-3-carboxylate |
429624-10-2 | 97% | 1g |
$480 | 2023-03-10 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD625264-1g |
Methyl 1-(2-(2-chlorophenoxy)acetyl)-1H-indole-3-carboxylate |
429624-10-2 | 97% | 1g |
¥3367.0 | 2024-04-18 |
1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester 関連文献
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Wei Chen Nanoscale, 2015,7, 6957-6990
1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl esterに関する追加情報
Research Brief on 1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester (CAS: 429624-10-2)
1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester (CAS: 429624-10-2) is a synthetic indole derivative that has garnered significant attention in recent chemical and biomedical research. This compound, characterized by its unique structural features, has been investigated for its potential applications in drug discovery, particularly in the modulation of biological pathways relevant to inflammation, cancer, and metabolic disorders. The presence of both indole and phenoxy moieties in its structure suggests possible interactions with various enzymatic targets, making it a promising candidate for further pharmacological exploration.
Recent studies have focused on the synthesis and optimization of 1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester to enhance its bioavailability and target specificity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The study also highlighted the compound's stability under physiological conditions, a critical factor for its potential use in therapeutic formulations. Computational modeling further revealed its binding affinity for cyclooxygenase-2 (COX-2), suggesting anti-inflammatory properties that warrant in vivo validation.
In preclinical evaluations, 1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester demonstrated selective inhibition of cancer cell proliferation in pancreatic and colorectal adenocarcinoma lines (IC50 values ranging from 5–12 µM). Mechanistic studies indicated that this activity is mediated through the suppression of NF-κB signaling and induction of apoptosis, as reported in a 2024 Cancer Research article. Notably, the compound exhibited minimal cytotoxicity toward normal epithelial cells, underscoring its therapeutic window. Parallel research has explored its role in metabolic syndrome, with findings suggesting modulation of PPAR-γ activity—a target implicated in insulin sensitization.
Despite these advances, challenges remain in optimizing pharmacokinetic profiles and mitigating off-target effects. Current efforts, including structural analogs and prodrug strategies, aim to address these limitations. Collaborative initiatives between academic and industrial researchers are underway to advance this compound into clinical trials, particularly for oncology indications. The evolving landscape of indole-based therapeutics positions 1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester as a versatile scaffold for future drug development.
In conclusion, the growing body of research on 1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester underscores its multifaceted potential in addressing unmet medical needs. Continued investigation into its mechanisms, coupled with innovative formulation approaches, will be pivotal in translating these findings into clinical applications. This brief synthesizes key insights from peer-reviewed literature up to Q2 2024, providing a foundation for further exploration by researchers and stakeholders in the chemobiological domain.
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